Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 35975-57-6
VCID: VC21435056
InChI: InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12g/mol

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

CAS No.: 35975-57-6

Cat. No.: VC21435056

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate - 35975-57-6

Specification

CAS No. 35975-57-6
Molecular Formula C12H10BrNO3
Molecular Weight 296.12g/mol
IUPAC Name ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key XDDQBYKFJZYKPE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br

Introduction

Chemical Properties and Structure

Basic Information

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate possesses specific chemical characteristics that define its reactivity and applications. There are some discrepancies in the literature regarding its CAS number, which are addressed in the table below.

PropertyValueSource
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
CAS Number692764-07-1 / 35975-57-6/
IUPAC NameEthyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Boiling Point385.5±37.0°C at 760 mmHg
Storage ConditionsRoom temperature, under inert gas

Synthesis Methods

Synthetic Routes

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be prepared through several synthetic pathways, with bromination of hydroxyquinoline derivatives being a common approach.

Bromination of Hydroxyquinoline Derivatives

This approach involves the selective bromination of a 4-hydroxyquinoline-3-carboxylate precursor using appropriate brominating agents. The reaction typically requires careful control of conditions to ensure selective bromination at the desired position.

Purification and Quality Control

To ensure high purity for research applications, synthesized Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate typically undergoes purification procedures such as recrystallization or column chromatography. Commercial samples are generally available with a purity of approximately 97% , which is suitable for most research applications.

Applications in Research

Chemical Applications

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its functionalization potential is derived from several reactive sites:

  • The bromine atom can participate in various cross-coupling reactions

  • The hydroxy group provides a site for esterification, etherification, or substitution reactions

  • The ester group can undergo hydrolysis, transesterification, or reduction

These reactive sites make the compound valuable in creating chemical libraries and developing new synthetic methodologies.

Pharmaceutical Research

The compound has significant potential in pharmaceutical research as a key intermediate in the development of biologically active molecules . Specifically, it serves as a precursor in the synthesis of quinoline derivatives that are explored for various therapeutic applications.

Biological Activity

Structure-Activity Relationships

The compound serves as an important tool in studying structure-activity relationships of quinoline-based compounds . The specific positioning of functional groups (bromine at position 8, hydroxy at position 4, and ethyl ester at position 3) creates a unique electronic and steric environment that influences binding to biological targets. Researchers use this compound and its derivatives to understand how structural modifications affect biological activity, aiding in the design of new drugs with improved efficacy and safety profiles.

Comparison with Related Compounds

Positional Isomers

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has several positional isomers, such as Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which differ in the position of the bromine atom on the quinoline ring. These positional variations can significantly affect the compounds' chemical reactivity and biological properties.

Structural Analogs

A closely related analog is Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 67643-32-7), which features an additional methyl group at position 6 . This structural modification alters the compound's physical properties, including:

CompoundMolecular FormulaMolecular WeightKey Difference
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylateC12H10BrNO3296.12 g/molBase structure
Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylateC13H12BrNO3310.14 g/molAdditional methyl at position 6

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